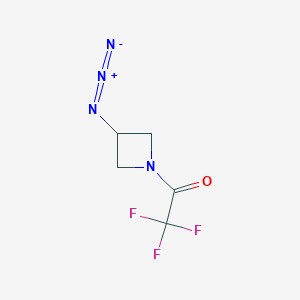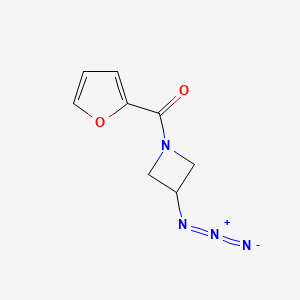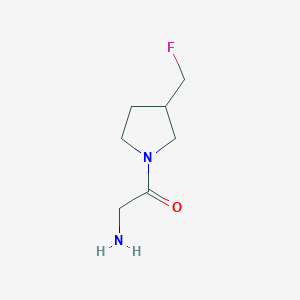
2-(3-(ジフルオロメチル)ピロリジン-1-イル)安息香酸
説明
Molecular Structure Analysis
The molecular structure of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid is characterized by a five-membered pyrrolidine ring attached to a benzoic acid group. The pyrrolidine ring is a nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid are not extensively documented in the literature. It has a molecular weight of 241.23 g/mol.科学的研究の応用
創薬
5員環のピロリジン環は、医薬品化学者によってヒト疾患の治療のための化合物を得るために広く使用されています . この飽和した足場は、sp3混成、分子の立体化学への寄与、および環の非平面性による3次元(3D)カバレッジの増加により、薬理フォアスペースを効率的に探索できるため、関心が寄せられています .
抗菌活性
ピロロンおよびピロリジノン誘導体は、抗菌活性などの多様な生物活性を示します . それらは、さまざまなアルカロイドの合成に使用されてきました .
抗炎症活性
これらの誘導体は、抗炎症特性も示します . これにより、それらは新しい抗炎症薬の開発のための潜在的な候補となります。
抗がん活性
ピロロンおよびピロリジノン誘導体は、抗がん活性を示すことが示されています . これは、それらががん治療に潜在的に使用できることを示唆しています。
抗うつ活性
これらの化合物は、抗うつ活性と関連付けられてきました 、これは、うつ病の治療における潜在的な使用を示しています。
抗ウイルス活性
ピロロンおよびピロリジノン誘導体は、抗ウイルス特性を示すことが示されています 、これは、抗ウイルス薬の開発における潜在的な使用を示唆しています。
将来の方向性
作用機序
Target of action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . .
Mode of action
The mode of action of a compound is determined by its interaction with its targets. The pyrrolidine ring in the compound can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring
Biochemical pathways
Without specific studies on this compound, it’s hard to summarize the affected pathways and their downstream effects. Compounds with a pyrrolidine ring have been found to have various biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are crucial for its bioavailability. The pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization , which might influence its ADME properties.
生化学分析
Biochemical Properties
2-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring in the compound can enhance binding affinity to certain enzymes due to its three-dimensional structure and stereochemistry . This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context.
Cellular Effects
The effects of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate signaling pathways by binding to specific receptors or enzymes, thereby altering downstream effects . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, 2-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid exerts its effects through several mechanisms. It can bind to biomolecules such as enzymes and receptors, leading to changes in their activity. For example, the compound may inhibit an enzyme by occupying its active site or alter receptor function by binding to its ligand-binding domain . These interactions can result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or receptor modulation, without causing significant toxicity . At higher doses, the compound can induce toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies.
Metabolic Pathways
2-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites, which are critical for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its overall activity and efficacy.
Subcellular Localization
The subcellular localization of 2-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and optimize its therapeutic potential.
特性
IUPAC Name |
2-[3-(difluoromethyl)pyrrolidin-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-11(14)8-5-6-15(7-8)10-4-2-1-3-9(10)12(16)17/h1-4,8,11H,5-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGFEXDWBDHEDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)F)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















